1-Bromo-3-(phenoxymethyl)benzene
Overview
Description
1-Bromo-3-(phenoxymethyl)benzene is an organic compound with the molecular formula C13H11BrO. It is a derivative of benzene, where a bromine atom and a phenoxymethyl group are substituted at the 1 and 3 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(phenoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(phenoxymethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) to form corresponding substituted products.
Common Reagents and Conditions:
Bromination: Br2/FeBr3 or Br2/AlCl3
Nitration: HNO3/H2SO4
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed:
Nitration: 1-Bromo-3-(nitrophenoxymethyl)benzene
Reduction: 1-Bromo-3-(phenoxymethyl)cyclohexane
Oxidation: 1-Bromo-3-(phenoxycarbonyl)benzene
Scientific Research Applications
1-Bromo-3-(phenoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(phenoxymethyl)benzene primarily involves electrophilic aromatic substitution reactionsThe phenoxymethyl group can participate in resonance stabilization, influencing the reactivity and orientation of subsequent reactions .
Comparison with Similar Compounds
- 1-Bromo-4-(phenoxymethyl)benzene
- 1-Bromo-2-(phenoxymethyl)benzene
- 1-Chloro-3-(phenoxymethyl)benzene
Uniqueness: 1-Bromo-3-(phenoxymethyl)benzene is unique due to the specific positioning of the bromine and phenoxymethyl groups, which imparts distinct electronic and steric effects. This positioning influences its reactivity and the types of reactions it can undergo compared to its isomers and analogs .
Properties
IUPAC Name |
1-bromo-3-(phenoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDWIISWPAVUOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594667 | |
Record name | 1-Bromo-3-(phenoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20600-29-7 | |
Record name | 1-Bromo-3-(phenoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-(phenoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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